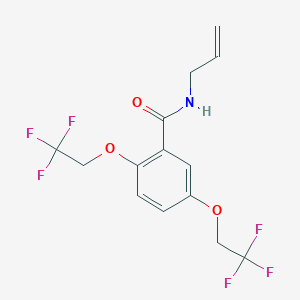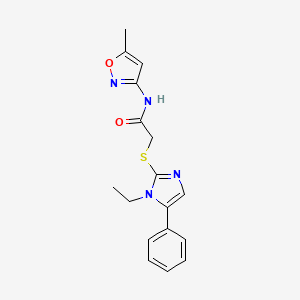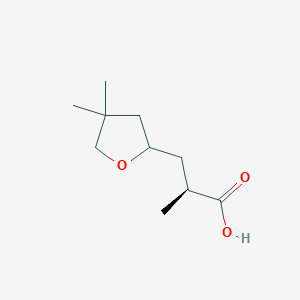
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans (rac-MPOC) is a chiral molecule that has been studied for its potential applications in pharmaceuticals and biochemistry. The molecule is composed of two pyrazole rings and two carboxylate groups and has been found to possess a wide range of properties. This molecule has been the subject of numerous studies, and its potential applications are the focus of
Applications De Recherche Scientifique
Rac-MPOC has been studied for its potential applications in various fields of science. In pharmaceuticals, the molecule has been studied for its potential to act as a chiral drug molecule. It has also been studied for its potential use as a chiral catalyst in organic synthesis. In biochemistry, the molecule has been studied for its potential to act as a chiral enzyme inhibitor. In addition, rac-MPOC has been studied for its potential to act as a chiral ligand in asymmetric catalysis.
Mécanisme D'action
Rac-MPOC has been found to act as a chiral ligand in asymmetric catalysis. The molecule has been found to bind to a metal center and act as a chiral selector. The molecule has been found to interact with the metal center through hydrogen bonding and electrostatic interactions. The binding of the molecule to the metal center has been found to induce a chiral environment, which can then be used to selectively catalyze a reaction.
Biochemical and Physiological Effects
Rac-MPOC has been found to possess a variety of biochemical and physiological effects. The molecule has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). The molecule has also been found to possess anti-inflammatory properties, and to possess a weak inhibitory effect on the enzyme 5-alpha reductase. The molecule has also been found to possess antioxidant properties, and to possess a weak inhibitory effect on the enzyme lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-MPOC has been found to possess a variety of advantages and limitations for laboratory experiments. The molecule has been found to be relatively stable, and to possess a high degree of solubility in a variety of solvents. The molecule has also been found to possess a high degree of selectivity for chiral centers, and to be relatively easy to synthesize. However, the molecule has also been found to possess a relatively low degree of activity, and to be relatively unstable in the presence of light.
Orientations Futures
Rac-MPOC has the potential to be used in a variety of applications. In pharmaceuticals, the molecule has the potential to be used as a chiral drug molecule, and as a chiral catalyst in organic synthesis. In biochemistry, the molecule has the potential to be used as a chiral enzyme inhibitor, and as a chiral ligand in asymmetric catalysis. In addition, rac-MPOC has the potential to be used as an antioxidant, and as a potential therapeutic agent for the treatment of a variety of ailments.
Méthodes De Synthèse
Rac-MPOC is synthesized through a two-step process. The first step involves the formation of a chiral oxazoline intermediate, which is then reacted with a chiral carboxylic acid to form the final product. The synthesis is typically conducted in a solvent such as toluene or THF, and the reaction is typically carried out at room temperature.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans involves the reaction of (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with methyl iodide in the presence of a base to form the methyl ester. The resulting racemic mixture can be separated into its enantiomers using chiral chromatography. The trans isomer can then be obtained by reacting the (2R,3R)-methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate with a trans-selective reducing agent such as lithium aluminum hydride.", "Starting Materials": ["(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid", "Methyl iodide", "Base", "Chiral chromatography", "Lithium aluminum hydride"], "Reaction": ["React (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with methyl iodide in the presence of a base to form the methyl ester", "Separate the resulting racemic mixture into its enantiomers using chiral chromatography", "React the (2R,3R)-methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate with lithium aluminum hydride to obtain the trans isomer"] } | |
Numéro CAS |
2059909-54-3; 2307732-55-2 |
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.233 |
Nom IUPAC |
methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |
Clé InChI |
KMBNOENZEHZKKU-BDAKNGLRSA-N |
SMILES |
COC(=O)C1CCCOC1C2=CNN=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)


![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)

![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)
![ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2965583.png)
